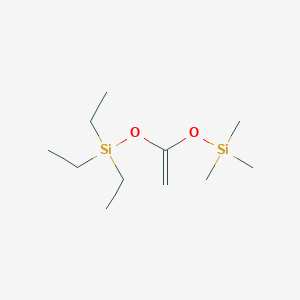![molecular formula C6H14N2O3 B12559662 Acetamide, 2-[bis(2-hydroxyethyl)amino]- CAS No. 189621-70-3](/img/structure/B12559662.png)
Acetamide, 2-[bis(2-hydroxyethyl)amino]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, 2-[bis(2-hydroxyethyl)amino]- is an organic compound with the molecular formula C6H14N2O3. It is characterized by the presence of an acetamide group and two hydroxyethyl groups attached to a nitrogen atom. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, 2-[bis(2-hydroxyethyl)amino]- typically involves the reaction of acetamide with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of Acetamide, 2-[bis(2-hydroxyethyl)amino]- is often scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, further enhances the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetamide, 2-[bis(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acid chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amides.
Scientific Research Applications
Acetamide, 2-[bis(2-hydroxyethyl)amino]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is utilized in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, 2-[bis(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-(2-hydroxyethyl)-: Similar in structure but with only one hydroxyethyl group.
Bis(2-hydroxyethyl)aminoacetonitrile: Contains a nitrile group instead of an acetamide group.
N-(3-[bis(2-hydroxyethyl)amino]phenyl)acetamide: Features a phenyl ring in its structure.
Uniqueness
Acetamide, 2-[bis(2-hydroxyethyl)amino]- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual hydroxyethyl groups enhance its solubility and reactivity, making it a valuable compound in various applications.
Properties
CAS No. |
189621-70-3 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Molecular Weight |
162.19 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]acetamide |
InChI |
InChI=1S/C6H14N2O3/c7-6(11)5-8(1-3-9)2-4-10/h9-10H,1-5H2,(H2,7,11) |
InChI Key |
ODMYVDTWPFFABO-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)N(CCO)CC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


silane](/img/structure/B12559580.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
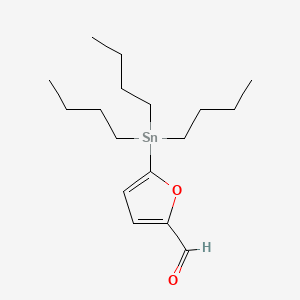


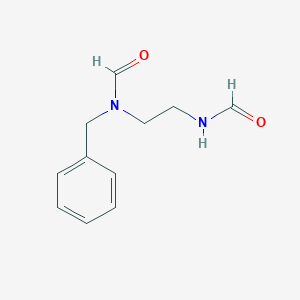
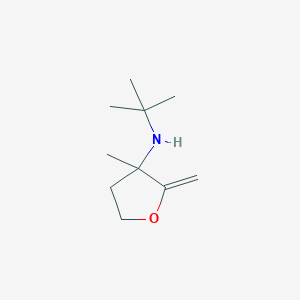


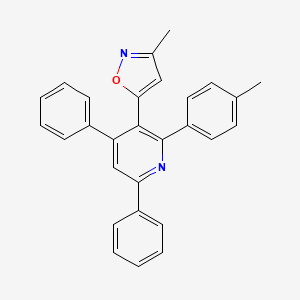
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)


